![molecular formula CH3Li B1224462 Methyllithium CAS No. 917-54-4](/img/structure/B1224462.png)
Methyllithium
Overview
Description
Methyllithium is an organolithium reagent with the empirical formula CH3Li . This s-block organometallic compound adopts an oligomeric structure both in solution and in the solid state . This highly reactive compound, invariably used as a solution in alkanes or ethers, is a reagent in organic synthesis as well as organometallic chemistry . It is a strong base and a strong nucleophile .
Synthesis Analysis
In the direct synthesis, methyl bromide is treated with a suspension of lithium in diethyl ether . The reaction is as follows: 2Li + MeBr → LiMe + LiBr. The lithium bromide forms a complex with the methyllithium .
Molecular Structure Analysis
Two structures of Methyllithium have been verified by single crystal X-ray crystallography as well as by 6Li, 7Li, and 13C NMR spectroscopy . The tetrameric cluster consists of a distorted cubane, with carbon and lithium atoms at alternate corners . The Li—Li distances are 2.68 Å, almost identical with the Li-Li bond in gaseous dilithium .
Chemical Reactions Analysis
Methyllithium is both strongly basic and highly nucleophilic due to the partial negative charge on carbon and is therefore particularly reactive towards electron and proton donors . THF, usually a chemically inert solvent, is attacked by MeLi . Water and alcohols react violently .
Physical And Chemical Properties Analysis
Methyllithium has a molecular formula of CH3Li and an average mass of 21.976 Da . It is a strong base and a strong nucleophile .
Scientific Research Applications
CH3Li CH_3Li CH3Li
, is a highly reactive organolithium compound that finds extensive applications across various scientific fields. Below is a comprehensive analysis of six distinct applications of Methyllithium, each within its dedicated section.Organic Synthesis
Methyllithium is a staple reagent in organic chemistry laboratories for the synthesis of complex molecules. It acts as a strong nucleophile and base, enabling the formation of carbon-carbon bonds. For instance, it is used to add methyl groups to carbonyl compounds, transforming ketones into tertiary alcohols through a two-step process . This reactivity is pivotal in the synthesis of pharmaceuticals, natural products, and new materials.
Polymerization Reactions
In polymer science, Methyllithium serves as an initiator for anionic polymerization reactions . It helps in the creation of polymers like polybutadiene and styrene-butadiene rubber, which are essential materials in the automotive and manufacturing industries. The ability of Methyllithium to control the molecular weight and structure of the polymers makes it invaluable for producing materials with specific properties.
Pharmaceuticals
The pharmaceutical industry benefits from the use of Methyllithium in the synthesis of active pharmaceutical ingredients (APIs). It is employed in asymmetric allylic alkylation reactions, which are crucial for constructing chiral centers in drug molecules . This application is critical for the development of drugs with high potency and selectivity.
Material Science
Methyllithium is utilized in the development of new materials, particularly in the field of nanotechnology. It can be used to modify the surface properties of nanoparticles, influencing their reactivity and stability. This has implications for the creation of advanced materials with applications in electronics, catalysis, and energy storage .
Agrochemicals
In agrochemistry, Methyllithium is used to methylate substrates, which is a key step in the synthesis of certain pesticides and herbicides . The introduction of methyl groups can significantly alter the biological activity of these compounds, enhancing their effectiveness in protecting crops from pests and diseases.
Energy Storage
While Methyllithium itself is not directly used in energy storage, its derivatives and the principles of organolithium chemistry are applied in the development of battery materials . Research in this area focuses on improving the performance and safety of lithium-ion batteries, which are central to modern energy storage solutions.
Safety And Hazards
Future Directions
Alkyllithium compounds account for important developments in organic synthesis, in many cases they were the starting point for important contributions to the organometallic chemistry of the transition metals . In future, the introduction of new solvent systems or specialized ligands will add new facets to the “Li world” .
properties
IUPAC Name |
lithium;carbanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Li/h1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLVCKWPAMTVTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[CH3-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061273 | |
Record name | Lithium, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
22.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyllithium | |
CAS RN |
917-54-4 | |
Record name | Lithium, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium, methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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